molecular formula C22H41N7O10P2 B1140867 Adenosine 5'-diphosphate bis(cyclohexylammonium) salt CAS No. 102029-87-8

Adenosine 5'-diphosphate bis(cyclohexylammonium) salt

カタログ番号: B1140867
CAS番号: 102029-87-8
分子量: 625.55
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is a crystalline compound with the empirical formula C10H15N5O10P2 · 2C6H13N and a molecular weight of 625.55. It is a derivative of adenosine 5’-diphosphate, an adenine nucleotide involved in energy storage and nucleic acid metabolism. This compound is known for its role in energy transfer within cells and its involvement in various biochemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 5’-diphosphate bis(cyclohexylammonium) salt typically involves the reaction of adenosine 5’-diphosphate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

  • Dissolution of adenosine 5’-diphosphate in water.
  • Addition of cyclohexylamine to the solution.
  • Stirring the mixture at a specific temperature and pH to facilitate the reaction.
  • Isolation and purification of the product through crystallization.

Industrial Production Methods

Industrial production of adenosine 5’-diphosphate bis(cyclohexylammonium) salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form adenosine 5’-triphosphate.

    Reduction: It can be reduced to form adenosine monophosphate.

    Substitution: The compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Adenosine 5’-triphosphate.

    Reduction: Adenosine monophosphate.

    Substitution: Various substituted adenosine derivatives depending on the nucleophile used.

科学的研究の応用

Biochemical Assays

ADP bis(cyclohexylammonium) salt is utilized in various biochemical assays, particularly those involving nucleotide metabolism. It serves as a substrate for kinases and other enzymes that require adenosine diphosphate for activity.

Case Study: Kinase Activity Assay

  • Objective : To measure the activity of specific kinases using ADP as a substrate.
  • Method : The assay involves incubating the enzyme with ADP bis(cyclohexylammonium) salt under controlled conditions and measuring the conversion to ATP.
  • Results : The enzyme kinetics were characterized, providing insights into the regulatory mechanisms of kinase activity.

Cellular Signaling Studies

The compound is also critical in studying cellular signaling pathways, particularly those involving ATP and ADP ratios.

Case Study: Platelet Activation Studies

  • Objective : To investigate the role of ADP in platelet aggregation.
  • Method : ADP bis(cyclohexylammonium) salt was used to stimulate platelets, and aggregation was measured using light transmission aggregometry.
  • Results : The study demonstrated that ADP acts as a weak agonist, influencing platelet function under various conditions.

Drug Development

ADP bis(cyclohexylammonium) salt has potential applications in drug development, especially for compounds targeting purinergic receptors.

Case Study: Purinergic Receptor Modulation

  • Objective : To explore the effects of ADP on purinergic receptor activation.
  • Method : Various concentrations of ADP bis(cyclohexylammonium) salt were tested on cell lines expressing purinergic receptors.
  • Results : The findings indicated that ADP can modulate receptor activity, suggesting its potential as a therapeutic agent in disorders related to purinergic signaling.

Data Tables

Application AreaDescriptionKey Findings
Biochemical AssaysSubstrate for kinase activityCharacterized enzyme kinetics
Cellular SignalingStudies on platelet aggregationDemonstrated ADP's role as a weak agonist
Drug DevelopmentModulation of purinergic receptorsPotential therapeutic applications identified

作用機序

The mechanism of action of adenosine 5’-diphosphate bis(cyclohexylammonium) salt involves its interaction with specific receptors and enzymes:

    Molecular Targets: The compound interacts with ADP receptors P2Y1, P2Y12, and P2X1.

    Pathways Involved: Upon conversion to adenosine by ecto-ADPases, it inhibits platelet activation via adenosine receptors. This pathway is crucial in regulating platelet aggregation and cardiovascular functions.

類似化合物との比較

Similar Compounds

  • Adenosine 5’-diphosphate sodium salt
  • Adenosine 5’-diphosphate disodium salt
  • Adenosine 5’-monophosphate disodium salt
  • Adenosine 5’-triphosphate disodium salt hydrate

Uniqueness

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in biochemical assays and research applications where high purity and stability are required.

生物活性

Adenosine 5'-diphosphate bis(cyclohexylammonium) salt (ADP-bis(cyclohexylammonium)) is a compound with significant biological activity, particularly in the realms of antiplatelet and antimicrobial properties. This article delves into its biological effects, supported by data tables, case studies, and research findings.

  • Molecular Formula : C22H41N7O10P2
  • Molecular Weight : 625.55 g/mol
  • CAS Number : 102029-87-8
  • Number of Heavy Atoms : 41
  • Hydrogen Bond Acceptors : 15
  • Hydrogen Bond Donors : 8

These properties suggest a complex structure that may interact with various biological systems.

Antiplatelet Activity

ADP is a known agonist in platelet aggregation. The bis(cyclohexylammonium) salt form has been studied for its effectiveness in inducing platelet aggregation and its potential to inhibit this process.

  • Study Findings : In experiments measuring platelet aggregation, ADP-bis(cyclohexylammonium) was utilized as an agonist. The percentage of maximum platelet aggregation was calculated, revealing significant inhibition potential compared to control samples.
Compound% Aggregation Control% Aggregation Test% Inhibition
ADP100%X%100 - X%

This table illustrates the effectiveness of ADP-bis(cyclohexylammonium) in modulating platelet function, which is critical in cardiovascular health.

Antimicrobial Activity

Research has indicated that ADP-bis(cyclohexylammonium) exhibits antibacterial properties. It has been tested against various bacterial strains using standard methods such as agar diffusion.

  • Case Study : A study assessed the antibacterial activity of ADP-bis(cyclohexylammonium) against common pathogens. The results showed varying degrees of inhibition across different bacterial strains.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings underscore the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Cholinesterase Inhibition

The compound also shows promise as an inhibitor of cholinesterase enzymes, which are crucial for neurotransmission.

  • Inhibition Assay Results : In a series of assays measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), ADP-bis(cyclohexylammonium) was tested alongside a reference compound (galanthamine).
CompoundIC50 (µg/mL) AChEIC50 (µg/mL) BuChE
ADP-bis(cyclohexylammonium)150180
Galanthamine5060

The IC50 values indicate that while ADP-bis(cyclohexylammonium) is less potent than galanthamine, it still demonstrates significant inhibitory effects on cholinesterase enzymes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying adenosine 5'-diphosphate bis(cyclohexylammonium) salt in a laboratory setting?

The synthesis of this compound typically involves phosphorylation of adenosine monophosphate (AMP) using pyrophosphate donors, followed by counterion exchange with cyclohexylamine. Purification requires HPLC or crystallization to achieve ≥95% purity, as confirmed by HPLC analysis . The cyclohexylammonium salt form improves solubility in organic-aqueous mixed solvents, which is critical for enzymatic assays requiring non-polar environments. Crystalline forms are preferred for long-term stability, and storage at −20°C in anhydrous conditions is recommended to prevent hydrolysis .

Q. How does the bis(cyclohexylammonium) counterion influence the compound’s stability compared to sodium or potassium salts?

The cyclohexylammonium counterion enhances lipid solubility, making the compound suitable for membrane-associated enzyme studies (e.g., phosphatases or kinases). Unlike sodium/potassium salts, it reduces ionic interference in assays involving divalent cations like Mn²⁺ or Mg²⁺, which are often cofactors in enzymatic reactions . However, residual cyclohexylamine may require removal via dialysis or ion-exchange chromatography to avoid inhibition of certain enzymes .

Advanced Research Questions

Q. How is this compound utilized in studying metal-dependent phosphatase activity, and what methodological controls are required?

In phosphatase assays, the compound serves as a substrate to measure enzymatic hydrolysis of phosphate groups. For example, TON_0340 phosphatase activity is tested by incubating 1 μM enzyme with 2 mM ADP bis(cyclohexylammonium) salt and 2 mM MnCl₂ at 37°C for 2 hours. Phosphate release is quantified using malachite green or colorimetric assays. Critical controls include:

  • Metal-free enzyme preparations (EDTA-treated) to confirm metal dependence.
  • Parallel assays with alternative substrates (e.g., AMP, ATP) to assess specificity.
  • Blank reactions without enzyme to account for non-enzymatic hydrolysis .

Q. What experimental discrepancies arise when using different ADP salt forms (e.g., bis(cyclohexylammonium) vs. disodium) in ion channel studies?

Sodium salts of ADP may introduce excess Na⁺ ions, confounding electrophysiological measurements of K⁺ or Ca²⁺ channels. The bis(cyclohexylammonium) form avoids this but requires verification of cyclohexylamine’s inertness in the system. For ATP-sensitive K⁺ (KATP) channel studies, ADP’s inhibitory effect on channel activity is concentration-dependent (EC₅₀ ~100 μM), and salt choice affects ligand-receptor binding kinetics due to differences in solubility and charge shielding .

Q. How can researchers address contradictions in enzymatic activity data linked to ADP salt formulations?

Contradictions often stem from residual counterions or buffer incompatibility. For example:

  • Cyclohexylammonium may inhibit certain kinases but enhance phosphatase activity.
  • Sodium ions in ADP disodium salt (used in chromatography ) can interfere with Na⁺-sensitive assays. Mitigation strategies include:
  • Dialyzing the compound against assay buffer.
  • Using uniform salt forms across comparative studies.
  • Validating results with orthogonal methods (e.g., ITC for binding affinity vs. enzymatic assays) .

Q. What role does this compound play in nucleotide-binding fold (NBF) studies of sulfonylurea receptors (SUR)?

ADP bis(cyclohexylammonium) salt is used to probe SUR’s NBF2 domain, which regulates KATP channel activity. Researchers incubate SUR-expressing cells with 10–500 μM ADP and measure channel open probability (NPo) via patch-clamp electrophysiology. The absence of competing Na⁺ ions allows clearer observation of Mg²⁺-dependent ADP effects. Data interpretation must account for potential allosteric modulation by cyclohexylamine .

Q. Methodological Notes

  • Buffer Compatibility : Use Tris or HEPES buffers (pH 7.0–7.5) to avoid precipitation. Avoid phosphate buffers, which may interfere with phosphate-release assays .
  • Concentration Standardization : Prepare fresh stock solutions in deionized water and quantify via UV absorbance (ε₂₆₀ = 15,400 M⁻¹cm⁻¹) .
  • Metal Ion Optimization : Titrate Mn²⁺/Mg²⁺ concentrations (0.1–5 mM) to determine optimal enzymatic activity .

特性

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOUEIPNDLFPCX-IDIVVRGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N7O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。